4-{[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]sulfonyl}aniline
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Overview
Description
4-{[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]sulfonyl}aniline is a complex organic compound that features a benzothiazole moiety linked to a piperidine ring, which is further connected to a sulfonyl group and an aniline derivative
Future Directions
The future directions for the study of “4-{[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]sulfonyl}aniline” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential biological activities and applications could be investigated .
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They are known to inhibit the DprE1 enzyme, which is crucial for the survival of Mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to the inhibition of essential enzymes . This interaction disrupts the normal functioning of the bacteria, leading to its death .
Biochemical Pathways
The inhibition of the dpre1 enzyme disrupts the cell wall biosynthesis in mycobacterium tuberculosis . This disruption affects the survival and proliferation of the bacteria .
Pharmacokinetics
The compound’s physical and chemical properties such as its molecular weight (323369), density (15±01 g/cm3), and boiling point (6719±650 °C at 760 mmHg) can influence its pharmacokinetic properties .
Result of Action
The result of the compound’s action is the inhibition of the growth and proliferation of Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme, the compound disrupts the cell wall biosynthesis, leading to the death of the bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-{[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]sulfonyl}aniline typically involves multiple steps:
Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized by the reaction of 2-mercaptoaniline with acid chlorides under acidic conditions.
Piperidine Derivative Synthesis: The piperidine ring is often introduced through a nucleophilic substitution reaction involving piperidine and a suitable leaving group.
Sulfonylation: The sulfonyl group is introduced by reacting the piperidine derivative with sulfonyl chloride under basic conditions.
Final Coupling: The final step involves coupling the benzothiazole-piperidine-sulfonyl intermediate with aniline under suitable conditions to form the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and microwave-assisted reactions can be employed to scale up the production .
Types of Reactions:
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide under reducing conditions.
Substitution: The benzothiazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Nitroso or nitro derivatives of the aniline moiety.
Reduction: Sulfide derivatives of the sulfonyl group.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
4-{[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]sulfonyl}aniline has diverse applications in scientific research:
Comparison with Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: Shares the benzothiazole and piperazine moieties but lacks the sulfonyl and aniline groups.
N-(4-{[2-(1,3-Benzothiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)acetamide: Similar structure but with an acetamide group instead of an aniline group.
Uniqueness:
Properties
IUPAC Name |
4-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S2/c19-14-5-7-15(8-6-14)25(22,23)21-11-9-13(10-12-21)18-20-16-3-1-2-4-17(16)24-18/h1-8,13H,9-12,19H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAHRQPYSQRTXGG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3S2)S(=O)(=O)C4=CC=C(C=C4)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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